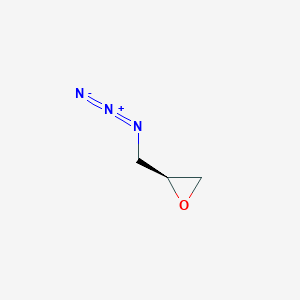

(2S)-2-(azidomethyl)oxirane

Description

Significance of Multifunctional Chiral Building Blocks in Organic Synthesis

The strategy of using chiral building blocks is fundamental to modern enantioselective synthesis. magtech.com.cn Nature itself utilizes this approach in biogenetic synthesis, employing readily available, enantiopure compounds like L-α-amino acids and D-monosaccharides. magtech.com.cn In the laboratory, "chiral pool" compounds, which possess well-defined stereocenters and useful functionality, serve as excellent starting materials for creating therapeutically important molecules and complex natural products. nih.gov

Overview of the Dual Reactivity of the Azide (B81097) and Epoxide Functionalities

The synthetic utility of (2S)-2-(azidomethyl)oxirane stems from the orthogonal reactivity of its epoxide and azide groups. These two functional groups can undergo a variety of chemical transformations, often under different reaction conditions, allowing for selective manipulation.

The epoxide ring is a strained three-membered heterocycle, making it susceptible to nucleophilic ring-opening reactions. nih.gov This reaction provides a powerful method for the regio- and stereoselective synthesis of polyfunctional compounds. nih.gov The ring can be opened by a wide range of nucleophiles, including amines, thiols, and alcohols, typically under acidic or basic conditions, leading to the formation of functionalized products. smolecule.com

The azide group is a versatile functional group with several key reactivities. It is an excellent nucleophile in SN2 reactions, allowing for the displacement of leaving groups to form C-N bonds. masterorganicchemistry.com The azide can also be reduced to a primary amine using reagents like lithium aluminum hydride or through catalytic hydrogenation. smolecule.com Perhaps its most prominent application is in 1,3-dipolar cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". masterorganicchemistry.comorganic-chemistry.orgwikipedia.org This reaction is highly efficient and specific, forming a stable 1,2,3-triazole ring from an azide and a terminal alkyne under mild, often aqueous, conditions. masterorganicchemistry.comorganic-chemistry.org Ruthenium-catalyzed versions of this reaction (RuAAC) are also significant as they yield the complementary 1,5-disubstituted triazole regioisomer. acs.org

The distinct reactivity of these two groups enables sequential or one-pot reactions, providing a direct route to complex chiral molecules from a single starting material.

Interactive Data Tables

Table 1: Reactivity Profile of this compound Functional Groups

| Functional Group | Reaction Type | Description | Key Reagents/Conditions | Product Type |

| Epoxide | Nucleophilic Ring-Opening | The strained ring is opened by nucleophilic attack, leading to functionalized alcohols. nih.gov | Nucleophiles (amines, thiols, alcohols), Acidic or Basic Catalysis. smolecule.com | β-Substituted Alcohols |

| Azide | Reduction | The azide is converted to a primary amine. smolecule.com | LiAlH₄, Catalytic Hydrogenation (e.g., H₂/Pd-C). smolecule.com | Primary Amines |

| Azide | 1,3-Dipolar Cycloaddition (Click Chemistry) | Reaction with an alkyne to form a stable triazole ring. masterorganicchemistry.comorganic-chemistry.org | Terminal Alkynes, Cu(I) catalyst (for 1,4-isomer), Ru(II) catalyst (for 1,5-isomer). organic-chemistry.orgacs.org | 1,2,3-Triazoles |

| Azide | Nucleophilic Substitution | Acts as a nucleophile to displace leaving groups. masterorganicchemistry.com | Alkyl Halides, Sulfonates. masterorganicchemistry.com | Organic Azides |

Table 2: Comparison of Azide-Alkyne Cycloaddition Reactions

| Reaction | Catalyst | Regioselectivity | Conditions | Key Features |

| Huisgen 1,3-Dipolar Cycloaddition | None (Thermal) | Mixture of 1,4- and 1,5-isomers. wikipedia.org | Elevated temperatures. wikipedia.org | The original, uncatalyzed reaction; often lacks regioselectivity. organic-chemistry.orgwikipedia.org |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | Specifically forms the 1,4-disubstituted isomer. organic-chemistry.orgwikipedia.org | Mild; Room temperature, aqueous conditions possible. organic-chemistry.org | High yield, high rate acceleration, wide functional group tolerance; premier example of a click reaction. organic-chemistry.org |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ruthenium(II) (e.g., Cp*RuCl) | Specifically forms the 1,5-disubstituted isomer. acs.org | Nonprotic solvents (e.g., benzene, THF); heating can shorten reaction times. acs.org | Complements CuAAC by providing access to the alternative regioisomer. acs.org |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(azidomethyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-6-5-1-3-2-7-3/h3H,1-2H2/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOGDEOQBIUNTR-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthesis Methodologies for 2s 2 Azidomethyl Oxirane

Enantioselective Approaches to (2S)-2-(azidomethyl)oxirane

Enantioselective strategies are paramount for the synthesis of optically pure this compound. These methods introduce the desired stereochemistry either during the formation of the oxirane ring or by utilizing a chiral starting material that directs the stereochemical outcome.

Stereoselective Epoxidation of Chiral Precursors

The asymmetric epoxidation of allylic alcohols and related unsaturated precursors is a powerful tool for establishing the stereocenter of the oxirane ring with high enantioselectivity.

The Sharpless-Katsuki epoxidation is a renowned method for the enantioselective epoxidation of primary and secondary allylic alcohols. oregonstate.eduwikipedia.org This reaction utilizes a catalyst system composed of titanium tetraisopropoxide (Ti(OiPr)₄) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant. oregonstate.eduorganicreactions.org The choice of the chiral tartrate ligand dictates the facial selectivity of the epoxidation, allowing for the predictable synthesis of either enantiomer of the resulting epoxy alcohol. oregonstate.edu For the synthesis of precursors to this compound, an allylic azide (B81097) can be utilized as the substrate. The reaction proceeds under mild conditions and generally affords high chemical yields and excellent enantioselectivity, often exceeding 90% enantiomeric excess (ee). organicreactions.org

| Substrate | Catalyst System | Oxidant | Temperature (°C) | Yield (%) | Enantiomeric Excess (% ee) |

| Allylic Azide | Ti(OiPr)₄, (+)-DET | TBHP | -20 | High | >90 |

Table 1: Representative data for Sharpless-Katsuki Epoxidation.

Enzymatic epoxidation offers a green and highly selective alternative to chemical methods for the synthesis of chiral epoxides. nih.govresearchgate.netmdpi.com Enzymes such as cytochrome P450 monooxygenases and unspecific peroxygenases (UPOs) can catalyze the epoxidation of alkenes with high enantioselectivity under mild reaction conditions. nih.govresearchgate.netorientjchem.org For the synthesis of this compound, the enzymatic epoxidation of a suitable precursor like 3-azido-1-propene can be envisioned. UPOs, for instance, are robust extracellular enzymes that only require hydrogen peroxide (H₂O₂) as a cosubstrate, making them attractive for biocatalysis. nih.govresearchgate.net Chemoenzymatic approaches, which combine a chemical step with a biological one, have also been developed. For example, lipases can be used to generate a peroxy acid in situ, which then acts as the oxidizing agent for the epoxidation of an alkene. nih.gov

| Enzyme Class | Substrate | Key Features |

| Unspecific Peroxygenases (UPOs) | Terminal Alkenes | Robust extracellular enzymes, use H₂O₂ as cosubstrate. nih.govresearchgate.net |

| Lipases (in chemoenzymatic systems) | Alkenes | Catalyze in situ formation of peroxy acids for epoxidation. nih.gov |

Table 2: Overview of Enzymatic Epoxidation Methods.

Nucleophilic Substitution of Chiral Halohydrins or Tosylates with Azide

This approach relies on the use of readily available chiral building blocks, such as (S)-epichlorohydrin or derivatives of (S)-glycidol, where the stereocenter is already established. The oxirane ring is then formed via an intramolecular nucleophilic substitution, or the azide group is introduced by substitution of a suitable leaving group.

A common and efficient method for the synthesis of this compound involves the reaction of (2S)-glycidyl tosylate with an azide source, typically sodium azide (NaN₃). koreascience.kr This reaction is a classic example of a nucleophilic substitution where the azide anion displaces the tosylate leaving group. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the dissolution of the azide salt and promote the Sₙ2 reaction mechanism. This ensures an inversion of configuration at the carbon atom, which is a key consideration in stereospecific synthesis.

| Starting Material | Reagent | Solvent | Overall Yield (%) |

| Acetonide from D-isoascorbic acid | Cesium Azide (CsN₃) | Benzene | 60 (from intermediate alcohol) |

Table 3: Data from a multi-step synthesis involving a tosylate-azide exchange. koreascience.kr

(S)-Epichlorohydrin is a readily available and cost-effective chiral starting material for the synthesis of this compound. nih.gov The synthesis involves a nucleophilic substitution reaction where a metal azide, most commonly sodium azide (NaN₃), is used to introduce the azido (B1232118) group. acs.org This reaction typically proceeds via an Sₙ2 mechanism, leading to the formation of the desired product with retention of the stereochemical integrity at the chiral center. The reaction is often conducted in a suitable solvent such as dimethylformamide (DMF). acs.org

| Chiral Precursor | Azide Source | Solvent | Temperature (°C) | Yield (%) |

| Poly(epichlorohydrin) | Sodium Azide | Dimethylformamide | 95 | 90 |

Table 4: Representative data for the azidation of a poly(epichlorohydrin) precursor. acs.org

Mitsunobu Azidation of Chiral Epoxy Alcohols

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols into a variety of functional groups, including azides, with a characteristic inversion of stereochemistry. nih.gov This transformation is particularly useful for introducing an azide group into a chiral molecule where maintaining stereochemical integrity is paramount. The reaction typically involves an alcohol, a phosphine (B1218219) (such as triphenylphosphine, PPh₃), an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), and a source of the azide nucleophile. mdpi.com

In the context of synthesizing this compound, the logical precursor would be a chiral epoxy alcohol. For instance, the conversion of (2R)-2-(hydroxymethyl)oxirane to its corresponding azide has been reported. The reaction proceeds via the activation of the primary alcohol by the Mitsunobu reagents, followed by an Sₙ2 displacement by the azide ion. This inversion of configuration at the carbon bearing the hydroxyl group leads to the desired (S)-configuration in the product.

A general representation of this reaction is as follows:

(2R)-2-(hydroxymethyl)oxirane + HN₃ + PPh₃ + DEAD → this compound + Ph₃PO + EtO₂C-NH-NH-CO₂Et

One study reported achieving a 75% yield for this conversion; however, it was noted that careful pH control is crucial to prevent the undesired ring-opening of the sensitive epoxide under acidic conditions that can be generated during the reaction. In another example, Mitsunobu azidation was employed on a diol intermediate, which was later converted into an azidoalkyl oxirane, underscoring the utility of this reaction in multi-step syntheses of complex chiral molecules. nih.govkoreascience.kr

| Reagent/Condition | Purpose | Common Examples |

| Chiral Epoxy Alcohol | Starting material with pre-defined stereocenter | (2R)-2-(hydroxymethyl)oxirane |

| Azide Source | Nucleophile | Hydrazoic acid (HN₃), Diphenylphosphoryl azide (DPPA) |

| Phosphine | Activates the alcohol | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Oxidant for the phosphine | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) |

| Solvent | Reaction medium | Tetrahydrofuran (THF), Toluene |

This interactive table summarizes the key components of the Mitsunobu azidation reaction for chiral epoxy alcohols.

Diazotransfer Reactions to Epoxy Alcohols

Diazotransfer reactions are a common method for the synthesis of azides and diazo compounds. organic-chemistry.org These reactions typically involve the transfer of a diazo group (N₂) from a donor reagent to an acceptor molecule. Common applications include the conversion of primary amines to azides and the reaction with compounds containing active methylene (B1212753) groups to form diazo compounds. organic-chemistry.orgnih.gov

However, the direct application of diazotransfer reactions to epoxy alcohols for the synthesis of this compound is not a well-documented or common methodology in the scientific literature. The typical substrates for diazotransfer reagents are nucleophilic carbons (like in β-dicarbonyl compounds) or primary amines. organic-chemistry.orgfigshare.com An epoxy alcohol lacks the requisite functionality to readily undergo a standard diazotransfer reaction at the hydroxyl-bearing carbon. While one commercial source suggests the possibility of using this method for direct introduction of the azidomethyl group, this is not substantiated by peer-reviewed research literature found. Therefore, this route is considered less conventional for this specific transformation compared to nucleophilic substitution methods.

Industrial-Scale Synthesis Considerations for Azidomethyl Oxiranes

The transition from laboratory-scale synthesis to industrial production of azidomethyl oxiranes, including the (2S)-enantiomer, introduces significant challenges related to safety, cost-effectiveness, and process robustness. While specific industrial methodologies for this compound are not extensively detailed in public literature, the scale-up of similar processes often involves moving from specialized reagents like those used in the Mitsunobu reaction to more economical and safer alternatives. smolecule.com

A common industrial approach for analogous compounds involves the nucleophilic substitution of a sulfonate ester precursor, such as (2S)-glycidyl tosylate or mesylate, with an inorganic azide salt like sodium azide. smolecule.com This method avoids the use of hydrazoic acid and the byproducts of the Mitsunobu reaction, which can be difficult to remove on a large scale.

| Parameter | Laboratory Scale (e.g., Mitsunobu) | Industrial Scale (e.g., Tosylate Displacement) |

| Starting Material | Chiral epoxy alcohol | Chiral glycidyl (B131873) tosylate/mesylate |

| Azide Reagent | Hydrazoic acid / Organic azides | Sodium azide (NaN₃) |

| Byproducts | Phosphine oxide, reduced azodicarboxylate | Tosylate/mesylate salts |

| Cost | Higher (specialized reagents) | Lower (commodity chemicals) |

| Safety Concerns | Hydrazoic acid toxicity, reagent handling | Sodium azide toxicity, potential for HN₃ generation, thermal stability of the product |

This interactive table compares key aspects of laboratory and potential industrial-scale synthesis routes for azidomethyl oxiranes.

Optimization of Reaction Conditions and Safety Protocols

The optimization of reaction conditions is paramount for a safe and efficient industrial process. For the synthesis of azidomethyl oxiranes via the sulfonate displacement route, key parameters include solvent, temperature, and reaction time. Polar aprotic solvents such as dimethylformamide (DMF) are often used to enhance the nucleophilicity of the azide ion. smolecule.com Temperature control is critical; while elevated temperatures can increase the reaction rate, they also raise the risk of exothermic decomposition of the azide product and potential side reactions like epoxide ring-opening. smolecule.com

Safety is the foremost concern when handling azides, which are known for their potential to be explosive. nih.goveurekaselect.com Key safety protocols for the industrial synthesis of azidomethyl oxiranes include:

Thermal Hazard Analysis: Differential scanning calorimetry (DSC) is used to determine the decomposition temperature and energy of the product and any intermediates to prevent thermal runaway.

Engineering Controls: Reactions are conducted in reinforced reactors with appropriate pressure relief systems. The use of robotics or remote handling for certain operations can minimize operator exposure.

Quenching Procedures: A well-defined and tested procedure for safely quenching the reaction and destroying any residual azide is essential.

Personal Protective Equipment (PPE): Appropriate PPE, including blast shields, is mandatory for all personnel involved in the synthesis.

Application of Continuous Flow Reactor Systems

Continuous flow chemistry has emerged as a valuable technology for improving the safety and efficiency of hazardous reactions, making it particularly well-suited for the synthesis of organic azides. nih.govbeilstein-journals.org Flow reactors, typically consisting of small-diameter tubing, offer superior heat and mass transfer compared to traditional batch reactors. researchgate.net This precise control over reaction parameters significantly mitigates the risks associated with highly exothermic reactions or the handling of unstable intermediates. beilstein-journals.orgnih.gov

For the synthesis of this compound, a continuous flow process could involve pumping a solution of the precursor (e.g., (2S)-glycidyl tosylate) and a solution of sodium azide through a heated tube reactor. The small reaction volume at any given moment drastically reduces the potential consequences of a thermal event. Furthermore, flow systems allow for the integration of in-line purification and analysis, leading to a more streamlined and automated manufacturing process. durham.ac.uk The ability to telescope multiple reaction steps without isolating potentially unstable intermediates is another significant advantage of this technology. nih.gov

Iii. Chemical Transformations and Reactivity of 2s 2 Azidomethyl Oxirane

Reactivity of the Azido (B1232118) Group

The azide (B81097) functionality is a versatile group known for its participation in various reductive processes and cycloaddition reactions. researchgate.netnih.gov

The reduction of the azido group to a primary amine is a fundamental and widely used transformation. This conversion can be achieved under various conditions, offering chemists flexibility based on the substrate's compatibility with other functional groups. Common methods include catalytic hydrogenation, reduction with complex metal hydrides, and the Staudinger reaction. smolecule.commasterorganicchemistry.com

Catalytic hydrogenation using palladium on carbon (Pd/C) is an effective method for converting azides to amines. rsc.org Another common approach is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.com The Staudinger reaction, which involves treatment with a phosphine (B1218219) like triphenylphosphine followed by hydrolysis, provides a mild alternative for this transformation. rsc.org

| Reagent/Method | Conditions | Product | Notes |

|---|---|---|---|

| Catalytic Hydrogenation (H₂) | Pd/C, suitable solvent (e.g., ethanol, ethyl acetate) | (S)-(3-aminooxiran-2-yl)methanol | A clean and efficient method. rsc.org |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | (S)-(3-aminooxiran-2-yl)methanol | Potent reducing agent; may also react with the epoxide ring. smolecule.com |

| Staudinger Reaction (e.g., PPh₃) | 1. PPh₃ in a solvent like THF. 2. Hydrolysis (H₂O) | (S)-(3-aminooxiran-2-yl)methanol | Mild conditions, tolerant of many functional groups. rsc.org |

| Sodium Borohydride (NaBH₄) / Transition Metal Catalyst | e.g., NaBH₄/CuSO₄ or in the presence of tin catalysts | (S)-(3-aminooxiran-2-yl)methanol | Offers chemoselectivity compared to harsher hydrides. cmu.edu |

While less common than reduction, the oxidation of the azido group can be performed to yield nitro or nitrile compounds. The specific product depends on the chosen oxidizing agent and reaction conditions. Reagents such as hydrogen peroxide or peracids can facilitate this transformation. smolecule.com For instance, Rozen's reagent (HOF•CH₃CN) has been shown to be effective for the direct oxidation of azides to nitro compounds. researchgate.net This transformation proceeds through a proposed mechanism involving an ion pair intermediate, followed by the elimination of nitrogen gas and subsequent oxidation. researchgate.net

The azido group in (2S)-2-(azidomethyl)oxirane is not typically displaced via direct nucleophilic substitution in the same way as a halide. However, its most significant role in this context is as a 1,3-dipole in cycloaddition reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows the azido group to react efficiently and specifically with terminal alkynes to form stable 1,2,3-triazole rings. smolecule.com This reaction is highly valued for its reliability, stereospecificity, and biocompatibility, enabling the conjugation of the oxirane moiety to a vast array of molecules for applications in medicinal chemistry and materials science. smolecule.comnih.gov

Ring-Opening Reactions of the Oxirane Moiety

The three-membered oxirane ring is characterized by significant ring strain (approximately 13 kcal/mol), which makes it susceptible to ring-opening reactions by a wide variety of nucleophiles. masterorganicchemistry.comwikipedia.orglibretexts.org This reactivity is a key feature of this compound, allowing for the introduction of diverse functionalities.

A broad range of nucleophiles, including amines, thiols, and alcohols, can open the epoxide ring to form β-substituted alcohols. wikipedia.orgresearchgate.net The regioselectivity of this attack—that is, which of the two epoxide carbons the nucleophile attacks—is highly dependent on the reaction conditions. wikipedia.orglibretexts.org

The outcome of the nucleophilic ring-opening reaction is dictated by whether the reaction is performed under acidic or basic (neutral) conditions. libretexts.orgyoutube.comchemistrysteps.com

Basic and Neutral Conditions : In the presence of a strong, basic nucleophile (e.g., alkoxides, amines, thiols), the ring-opening proceeds via a classic SN2 mechanism. libretexts.orgjsynthchem.com The nucleophile directly attacks one of the epoxide carbons, and the reaction is primarily governed by sterics. libretexts.orgyoutube.com Consequently, the nucleophile will preferentially attack the less sterically hindered carbon atom. For this compound, this is the terminal carbon of the oxirane ring, leading to the formation of a secondary alcohol.

Acidic Conditions : Under acidic conditions, the reaction mechanism changes significantly. masterorganicchemistry.comchemistrysteps.com The first step is the protonation of the epoxide oxygen, which makes it a much better leaving group. masterorganicchemistry.comlibretexts.org This protonation also leads to the development of a partial positive charge on the adjacent carbon atoms. The more substituted carbon can better stabilize this positive charge. masterorganicchemistry.comlibretexts.org As a result, the reaction proceeds through a transition state with considerable SN1 character. libretexts.org The nucleophile, which can be weak under these conditions (e.g., water, alcohols), will then preferentially attack the more substituted carbon atom. youtube.comchemistrysteps.comorgosolver.com This results in the formation of a primary alcohol.

| Condition | Mechanism | Site of Nucleophilic Attack | Primary Product Type | Example Nucleophile (Nu-H) |

|---|---|---|---|---|

| Basic/Neutral | SN2 | Less substituted carbon (C1) | Secondary Alcohol | Amines (R-NH₂), Thiols (R-SH), Alkoxides (R-O⁻) |

| Acidic | SN1-like | More substituted carbon (C2) | Primary Alcohol | Water (H₂O), Alcohols (R-OH) with H⁺ catalyst |

The regioselective opening of the oxirane ring is a powerful tool in synthesis. For example, reacting this compound with sodium azide in hot water has been shown to proceed via an SN2 mechanism, with the azide nucleophile attacking the internal carbon to yield an azido alcohol with high regioselectivity. nih.gov Similarly, thiols readily open epoxides in water, typically attacking the less substituted carbon to yield β-hydroxy sulfides. umich.edu

Nucleophilic Ring-Opening with External Nucleophiles (e.g., Amines, Thiols, Alcohols)

Regioselectivity and Stereoselectivity of Ring-Opening

The ring-opening of the epoxide moiety in this compound is a cornerstone of its synthetic utility. The reaction's outcome, particularly its regioselectivity, is highly dependent on the reaction conditions, proceeding through distinct mechanisms under acidic versus basic or neutral conditions.

Under basic or neutral conditions, the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, the nucleophile attacks one of the electrophilic carbons of the oxirane ring, causing the carbon-oxygen bond to break. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon—the primary carbon of the oxirane ring. This results in the formation of a single major regioisomer. The SN2 reaction is inherently stereospecific, occurring with an inversion of configuration at the carbon center that is attacked.

Conversely, under acidic conditions, the reaction mechanism shifts to have significant unimolecular (SN1) character. The reaction is initiated by the protonation of the epoxide oxygen, which creates a better leaving group. The carbon-oxygen bond begins to weaken and break, leading to the development of a partial positive charge on the ring carbons. This positive charge is better stabilized on the more substituted secondary carbon. Consequently, the nucleophile preferentially attacks this more substituted carbon. cmu.eduresearchgate.net This reversal of regioselectivity under acidic conditions provides a powerful tool for controlling the final product structure. cmu.edu

The regioselectivity of these ring-opening reactions is summarized in the table below.

| Reaction Condition | Mechanism | Site of Nucleophilic Attack | Major Product |

| Basic/Neutral (e.g., NaN₃) | SN2 | Less substituted (primary) carbon | Primary azide, secondary alcohol |

| Acidic (e.g., H₂O, H⁺) | SN1-like | More substituted (secondary) carbon | Secondary azide, primary alcohol |

This table summarizes the general principles of epoxide ring-opening regioselectivity.

Intramolecular Cyclization Reactions Involving the Oxirane Ring

When a nucleophilic functional group is present within the same molecule as the this compound core, intramolecular cyclization can occur. These reactions are powerful methods for constructing complex heterocyclic systems.

The formation of four-membered oxazetidine rings via intramolecular cyclization of azido epoxides is not a widely reported transformation in the chemical literature. Such a reaction would require the terminal nitrogen of the azide to act as the internal nucleophile, attacking one of the epoxide carbons. The formation of small, strained four-membered rings is often thermodynamically and kinetically less favorable than the formation of five- or six-membered rings.

The intramolecular ring-opening of epoxides is a well-established method for forming more stable five- and six-membered heterocyclic rings. Research has shown that derivatives of this compound can undergo such cyclizations to yield valuable nitrogen- and oxygen-containing heterocycles.

A notable example is the intramolecular cyclization of N-Boc aniline-tethered epoxides, which can be directed to form either 1,3-oxazolidin-2-ones or 1,3-oxazinan-2-ones. rsc.org The regioselectivity of this cyclization is dictated by Baldwin's rules and the substitution pattern of the epoxide. Substrates with an alkyl group at the C-3 position of the epoxide exclusively yield 1,3-oxazolidin-2-ones through a 5-exo ring closure. rsc.org However, when an aryl group is present, mixtures of 5-exo and 6-endo products can be formed. rsc.org

Furthermore, a general method for the stereoselective construction of 5-hydroxymethyl azabicyclic ring systems has been developed based on the epoxide-initiated cationic cyclization of azides. nih.gov This transformation uses a Lewis acid like EtAlCl₂ to catalyze the cyclization of epoxyazides, yielding fused ring systems such as indolizidines as single diastereomers. nih.gov

| Substrate Feature | Cyclization Mode | Product Type | Reference |

| Alkyl group at C-3 of epoxide | 5-exo | 1,3-Oxazolidin-2-one | rsc.org |

| Aryl group at C-3 of epoxide | Mixture of 5-exo and 6-endo | 1,3-Oxazolidin-2-one & 1,3-Oxazinan-2-one | rsc.org |

| Tethered azide (Lewis acid catalyzed) | Cationic Cyclization | 5-Hydroxymethyl Azabicycle | nih.gov |

This interactive table outlines the outcomes of intramolecular cyclization based on substrate structure.

Tandem and Cascade Reactions Incorporating this compound

Tandem, domino, or cascade reactions are processes involving two or more bond-forming transformations that occur under the same reaction conditions without the need to add additional reagents or catalysts. These sequences offer significant advantages in terms of efficiency and sustainability. The dual functionality of this compound makes it an ideal substrate for such reactions.

The presence of both an epoxide and an azide group in this compound allows for powerful one-pot reactions that modify both functionalities sequentially. A prominent example of this strategy is the combination of epoxide ring-opening with a subsequent azide-alkyne cycloaddition, a cornerstone of "click chemistry."

In one such procedure, an epoxide is first opened with an azide source (like sodium azide) to generate a 1,2-azido alcohol. acs.orgnih.gov This intermediate is then reacted in the same pot with a terminal alkyne in the presence of a copper(I) catalyst. This triggers the [3+2] cycloaddition between the newly introduced azide and the alkyne to form a stable 1,2,3-triazole ring. acs.orgnih.gov This tandem process efficiently constructs complex β-hydroxy 1,2,3-triazoles from simple epoxides in a single operation. acs.orgnih.gov

This concept has been advanced through the use of biocatalysis. The enzyme halohydrin dehalogenase (HheC) can catalyze the enantioselective ring-opening of epoxides with azide ions to produce chiral 1,2-azido alcohols. These intermediates can then be directly subjected to a copper-catalyzed click reaction in a one-pot procedure, yielding chiral hydroxy triazoles with excellent enantiomeric excess. rsc.org This chemoenzymatic cascade highlights a sophisticated approach to leveraging the sequential reactivity of the epoxide and azide functionalities.

Iv. Applications of 2s 2 Azidomethyl Oxirane in Complex Organic Synthesis

Construction of Chiral Heterocyclic Scaffolds

The defined stereochemistry of (2S)-2-(azidomethyl)oxirane makes it an excellent precursor for the synthesis of enantiomerically pure heterocyclic compounds. The epoxide and azide (B81097) functionalities can be manipulated sequentially or in concert to forge various ring systems.

Oxazolidinones are a critical class of heterocyclic compounds, renowned for their use as chiral auxiliaries in asymmetric synthesis and as core structures in antibacterial agents. nih.govwikipedia.org The synthesis of chiral 5-(azidomethyl)-2-oxazolidinones, key precursors to these antibacterial agents, highlights the utility of azido-epoxide synthons. researchgate.net

A plausible and efficient pathway to chiral oxazolidinone derivatives from this compound involves a two-step sequence:

Epoxide Ring-Opening: The process begins with the regioselective ring-opening of the epoxide by a nucleophile. This reaction creates a chiral β-azido alcohol.

Intramolecular Cyclization: The azide is then reduced to a primary amine, yielding a β-amino alcohol. This intermediate can be cyclized with a carbonylating agent, such as phosgene (B1210022) or a dialkyl carbonate, to form the 5-substituted oxazolidinone ring. wikipedia.org

Alternatively, the cycloaddition of carbon dioxide to aziridines, which can be derived from epoxides, provides a more atom-economical route to oxazolidinones. scispace.comrsc.org This strategy underscores the potential of this compound as a precursor to these valuable heterocyclic scaffolds.

Table 1: Synthetic Pathways to Oxazolidinones

| Starting Material Class | Key Transformation(s) | Resulting Scaffold |

|---|---|---|

| β-Amino alcohols | Cyclization with carbonyl source | Oxazolidin-2-one |

| Aziridines | Cycloaddition with CO₂ | Oxazolidin-2-one |

The pyrrolidine (B122466) ring is a ubiquitous structural motif found in numerous biologically active natural products and pharmaceuticals. nih.gov The stereoselective synthesis of substituted pyrrolidines is a significant goal in organic chemistry. mdpi.com this compound provides a chiral starting point for constructing these important N-heterocycles.

The synthesis typically involves an initial epoxide ring-opening to install a carbon chain of appropriate length, followed by intramolecular cyclization. A representative strategy is outlined below:

Nucleophilic Opening of the Epoxide: The epoxide ring is opened by a carbon nucleophile, such as a cyanide or an enolate, to form a γ-azido alcohol derivative.

Reduction of the Azide: The azide group is then reduced to a primary amine using methods like catalytic hydrogenation. smolecule.com

Intramolecular Cyclization: The resulting γ-amino alcohol undergoes intramolecular cyclization, often promoted by converting the hydroxyl group into a good leaving group (e.g., a tosylate), to furnish the chiral pyrrolidine ring via an intramolecular nucleophilic substitution. organic-chemistry.org

This approach allows the chirality of the starting epoxide to be transferred to the newly formed stereocenters of the pyrrolidine ring.

Preparation of Polyfunctional Compounds

The orthogonal reactivity of the epoxide and azide groups in this compound makes it an ideal building block for polyfunctional molecules. smolecule.com Each functional group can be addressed under different reaction conditions, allowing for the stepwise introduction of molecular complexity.

For instance, the epoxide can undergo ring-opening with a variety of nucleophiles (amines, thiols, alcohols) to introduce one functional group, leaving the azide untouched. smolecule.com The azide group can then be utilized in subsequent steps. A prominent application is its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to introduce a 1,2,3-triazole ring, which itself can be a versatile functional moiety or a linker. smolecule.com This sequential functionalization provides a powerful tool for creating complex molecules with precisely placed functionalities, which is essential in drug discovery and materials science. smolecule.com

Development of Chiral Catalysts and Auxiliaries

Chiral ligands and auxiliaries are fundamental tools in asymmetric synthesis, enabling the stereocontrolled formation of chiral molecules. The inherent chirality of this compound makes it an attractive scaffold for the development of new catalysts and auxiliaries.

While direct examples are emerging, the synthetic pathways to established chiral auxiliaries like Evans-type oxazolidinones point to the potential of this compound as a precursor. wikipedia.org By transforming the epoxide and azide functionalities into coordinating groups, novel chiral ligands for asymmetric catalysis can be designed. For example, the azide can be converted into a triazole bearing a phosphine (B1218219) or pyridine (B92270) moiety, while the epoxide can be opened to yield a hydroxyl or amino group that can also coordinate to a metal center. The resulting pincer or bidentate ligands can then be used to induce enantioselectivity in a variety of chemical transformations.

Precursors for Advanced Organic Materials

The unique chemical properties of this compound also lend themselves to applications in materials science, particularly in the synthesis of functional polymers and cross-linked networks. smolecule.com

Cross-linking agents are molecules that can form covalent bonds between polymer chains, creating a network structure that enhances the mechanical and thermal properties of the material. this compound is a bifunctional molecule well-suited for this purpose. Its structural analog, epichlorohydrin, is a widely used industrial precursor for epoxy resins and cross-linking agents.

The cross-linking capability arises from its two distinct reactive sites:

The Epoxide Ring: This group can undergo ring-opening polymerization or react with nucleophilic groups (like amines or hydroxyls) on existing polymer chains.

The Azide Group: This group can participate in thermal or photochemical cross-linking reactions. For example, it can undergo "click" reactions with alkyne-functionalized polymers or be reduced to an amine, which can then act as a curing agent for epoxy resins. smolecule.commdpi.com

This dual functionality allows for the creation of highly durable and robust polymer networks. The incorporation of azide groups into epoxy resins has been shown to improve adhesion to metal substrates, a valuable property for anti-corrosion coatings. google.com

Table 2: Functional Groups of this compound in Material Applications

| Functional Group | Potential Reaction for Cross-linking | Application |

|---|---|---|

| Epoxide (Oxirane) | Ring-opening polymerization; Reaction with amines/alcohols | Formation of polymer backbone |

| Azide | Azide-alkyne cycloaddition (Click Chemistry) | Network formation |

V. Advanced Synthetic Methodologies Utilizing 2s 2 Azidomethyl Oxirane

Click Chemistry Applications of the Azide (B81097) Functionality

The azide moiety of (2S)-2-(azidomethyl)oxirane is perfectly suited for "click chemistry," a concept that describes reactions with high yields, stereospecificity, and broad scope, which are simple to perform and generate minimal byproducts. organic-chemistry.org The azide-alkyne cycloaddition is a premier example of a click reaction, enabling the efficient covalent linking of two molecular fragments. smolecule.com

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen 1,3-dipolar cycloaddition, yielding exclusively 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This reaction exhibits an extraordinary rate acceleration compared to its uncatalyzed thermal counterpart and proceeds under mild, often aqueous, conditions, tolerating a wide array of functional groups. organic-chemistry.orgalfa-chemistry.com The azide group of this compound readily participates in CuAAC reactions with terminal alkynes.

The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) source, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate. nih.govnih.gov The use of a ligand can further accelerate the reaction and protect sensitive substrates, such as biomolecules, from oxidative damage. nih.gov This methodology provides a robust and reliable way to conjugate this compound to alkyne-containing molecules, forming a stable triazole linkage. alfa-chemistry.com

Table 1: Representative Conditions for CuAAC Reactions This table illustrates common catalytic systems and conditions for the CuAAC reaction.

| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Propargyl alcohol | Benzyl azide | CuSO₄, Sodium Ascorbate | H₂O/t-BuOH | Room Temp. | >95% |

| Phenylacetylene | 1-Azidohexane | CuI, DIPEA | THF | Room Temp. | >98% |

| Alkyne-modified peptide | Azido-functionalized dye | CuSO₄, THPTA, Sodium Ascorbate | Aqueous Buffer | Room Temp. | High |

| Alkyne-functionalized polymer | This compound | CuBr, PMDETA | DMF | 50 °C | High |

To circumvent the potential cytotoxicity of the copper catalyst in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction is a metal-free click chemistry variant that relies on the high ring strain of a cyclooctyne to accelerate the cycloaddition with an azide. nih.gov The release of this strain provides the driving force for the reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst. researchgate.net

The azide functionality of this compound is an excellent reaction partner in SPAAC. Various cyclooctyne derivatives, such as dibenzocyclooctyne (DIBO) and bicyclo[6.1.0]non-4-yne (BCN), have been developed to tune the reaction kinetics and stability. The reaction rate is a critical parameter for biological labeling applications and is typically expressed as a second-order rate constant.

Table 2: Second-Order Rate Constants for SPAAC Reactions This table shows representative kinetic data for the reaction of benzyl azide with various cyclooctynes, demonstrating the influence of the cyclooctyne structure on reaction speed.

| Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) |

|---|---|

| Cyclooctyne (OCT) | ~10⁻³ |

| Monofluorinated cyclooctyne (MOFO) | ~0.04 |

| Dibenzocyclooctyne (DIBO) | ~0.1 |

| Bicyclo[6.1.0]non-4-yne (BCN) | ~0.3 - 1.0 |

| DIBAC/ADIBO | ~0.9 |

Data compiled for reactions with benzyl azide at or near room temperature.

Click chemistry, utilizing building blocks like this compound, is a cornerstone of modular synthesis. researchgate.net This synthetic philosophy involves the rapid and efficient assembly of diverse molecular structures from a set of reliable, functional building blocks. The near-perfect reliability and specificity of the CuAAC and SPAAC reactions allow chemists to "click" together molecular modules with high fidelity. nih.gov

This approach greatly expands the accessibility of complex molecules, such as 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry and materials science. By preparing a library of alkyne-containing fragments and reacting them with this compound, a large number of diverse products can be generated quickly. This strategy is invaluable for high-throughput screening and the discovery of new functional molecules. researchgate.netnih.gov

Functionalization of Polymers and Polymeric Architectures

This compound is also a powerful agent for the modification of polymers, enabling the creation of advanced materials with tailored properties. Its azide group allows for attachment to polymer backbones via click chemistry, while the oxirane ring can serve as a point for further reaction or as a monomer itself.

Poly(2-oxazoline)s (POx) are a class of biocompatible polymers prepared by the living cationic ring-opening polymerization (CROP) of 2-oxazoline monomers. researchgate.netnih.gov This polymerization method allows for excellent control over molecular weight, low dispersity, and the introduction of functional groups at the beginning (α-end) or end (ω-end) of the polymer chain. tcichemicals.com

End-Group Functionalization: The living polymerization can be terminated by a variety of nucleophiles to install a specific ω-end-group. nih.gov While direct termination with this compound is complex, a common strategy is to terminate the polymerization with a simple azide source (e.g., sodium azide) to yield an azide-terminated POx. This azide-terminated polymer can then be "clicked" to an alkyne-functionalized molecule.

Side-Chain Functionalization: A more versatile approach involves copolymerizing standard 2-oxazoline monomers (like 2-ethyl-2-oxazoline) with a 2-oxazoline monomer that contains a reactive side chain. core.ac.uksemanticscholar.org For instance, a monomer bearing an alkyne group can be incorporated into the POx backbone. tu-dresden.de Post-polymerization, the azide group of this compound can be attached along the polymer side chains via CuAAC or SPAAC. This method allows for a high degree of functionalization, decorating the polymer with multiple oxirane units for subsequent applications. core.ac.uk

Table 3: Examples of Functional 2-Oxazoline Monomers for Clickable POx Scaffolds

| Monomer Name | Side-Chain Functionality | Potential for Reaction with this compound |

|---|---|---|

| 2-(Pent-4-ynyl)-2-oxazoline | Terminal Alkyne | Yes, via CuAAC or SPAAC |

| 2-(Dec-9-enyl)-2-oxazoline | Terminal Alkene | Yes, after conversion of alkene to alkyne or via Thiol-ene addition of an alkyne-thiol |

| 2-(3-Butenyl)-2-oxazoline | Terminal Alkene | Yes, after conversion of alkene to alkyne or via Thiol-ene addition of an alkyne-thiol |

The functionalized polymers serve as platforms for creating even more complex macromolecular structures, such as bioconjugates and organic-inorganic hybrids.

Bioconjugates: POx polymers functionalized with this compound can be conjugated to biomolecules. For example, a protein or peptide modified to contain a terminal alkyne can be clicked onto the azide-functionalized POx. This creates a polymer-protein conjugate, which can enhance the pharmacokinetic profile of the protein therapeutic. The still-intact oxirane rings on the polymer could potentially be used for further conjugation through ring-opening with nucleophilic residues on the biomolecule.

Organic-Inorganic Hybrids: These materials combine the properties of organic polymers with those of inorganic materials. frontiersin.org For example, silica or gold nanoparticles can be surface-modified with terminal alkynes. The subsequent click reaction of these nanoparticles with a POx polymer decorated with this compound results in a hybrid material where the inorganic core is surrounded by a biocompatible polymer shell. researchgate.netnih.gov Such core-shell structures are of great interest for applications in diagnostics, targeted drug delivery, and catalysis.

Covalent Organic Frameworks (COFs) Functionalization

The unique chemical architecture of this compound makes it a valuable reagent in the advanced field of materials science, particularly in the functionalization of Covalent Organic Frameworks (COFs). COFs are a class of porous, crystalline polymers with highly ordered structures, and their properties can be tailored for specific applications through post-synthetic modification (PSM). oup.comnih.gov PSM offers a versatile route to introduce a wide array of functional moieties into a pre-synthesized COF without disrupting its structural integrity. oup.com

The azide group of this compound is particularly well-suited for this purpose, primarily through its participation in the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". wikipedia.org Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely employed reaction for functionalizing COFs. researchgate.netnih.gov In this methodology, a COF is first synthesized to contain alkyne pendant groups within its porous structure. The subsequent reaction with this compound, in the presence of a copper(I) catalyst, results in the covalent attachment of the azidomethyl-oxirane moiety to the COF backbone via a stable triazole linkage. researchgate.net This strategy allows for precise control over the introduction of the reactive epoxide group throughout the COF material.

The functionalization of COFs with these oxirane groups can significantly enhance their performance in areas such as catalysis, sorption, and storage. nih.gov

| COF Pendant Group | Reagent Functional Group | Resulting Covalent Bond | Reaction Type |

|---|---|---|---|

| -C≡CH (Alkyne) | -N3 (Azide) | Triazole | Azide-Alkyne Cycloaddition |

| -N3 (Azide) | -C≡CH (Alkyne) | Triazole | Azide-Alkyne Cycloaddition |

Role in Bioconjugation and Chemical Biology Research

This compound is a bifunctional molecule with significant utility in bioconjugation and chemical biology. Its value stems from the presence of two distinct reactive groups: the azide and the oxirane (epoxide) ring. This dual functionality allows for a range of applications in labeling and probing biological systems.

The azide group serves as a chemical handle for "click" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.orgacs.org These reactions are prized in chemical biology for their high efficiency, specificity, and biocompatibility, enabling the precise covalent attachment of the molecule to biomolecules that have been modified to contain a complementary alkyne group. acs.org

Concurrently, the strained three-membered epoxide ring is an electrophile that can react with various nucleophiles. In a biological context, this includes the side chains of amino acid residues such as cysteine and lysine. nih.gov This reactivity allows the molecule to form stable, covalent bonds with proteins and other biomolecules, making it a tool for cross-linking and probing molecular interactions.

Labeling of Biomolecules for Imaging Purposes

A primary application of this compound in chemical biology is the labeling of biomolecules for visualization and tracking. The azide functionality is central to this process. Through azide-alkyne cycloaddition, a reporter molecule, such as a fluorophore or an affinity tag containing an alkyne group, can be covalently attached to a biomolecule of interest.

The process typically involves a two-step approach. First, the target biomolecule (e.g., a protein or nucleic acid) is metabolically, genetically, or chemically engineered to incorporate an alkyne-bearing monomer. Alternatively, the biomolecule can be directly modified with this compound through the reaction of its epoxide ring with a nucleophilic residue. This introduces the necessary azide handle onto the biomolecule. In the second step, an alkyne-functionalized imaging probe (like a fluorescent dye) is introduced, which then "clicks" onto the azide-labeled biomolecule. This modular approach provides a powerful and versatile method for attaching a wide variety of imaging agents to biological targets.

| Component | Role | Example |

|---|---|---|

| Azide-bearing Molecule | Provides the chemical handle for the "click" reaction | This compound |

| Alkyne-modified Biomolecule | The biological target to be labeled | A protein with an incorporated alkyne-bearing amino acid |

| Alkyne-functionalized Probe | The reporter molecule for imaging | A fluorescent dye with a terminal alkyne |

| Catalyst (for CuAAC) | Accelerates the cycloaddition reaction | Copper(I) salts |

Probes for Enzyme Mechanism Investigations

The electrophilic nature of the oxirane ring in this compound makes it a potential tool for investigating enzyme mechanisms, particularly as an activity-based probe. Many enzymes utilize nucleophilic amino acid residues in their active sites to carry out catalysis. The strained epoxide ring can serve as an irreversible inhibitor by covalently modifying such nucleophilic residues, leading to the inactivation of the enzyme.

This mechanism is analogous to that of some natural product antibiotics, such as fosfomycin, which contains an epoxide ring that irreversibly inhibits the enzyme MurA by alkylating a cysteine residue in its active site. nih.gov Similarly, this compound can be used to target and covalently label enzymes that feature active site nucleophiles. The additional presence of the azide group provides a secondary handle for subsequent analysis. After the enzyme has been inactivated by the epoxide reaction, the azide-labeled enzyme can be isolated and further functionalized with a reporter tag (e.g., biotin for affinity purification or a fluorophore for detection) via click chemistry, facilitating the identification of the target enzyme and the site of modification.

Vi. Mechanistic and Theoretical Investigations of 2s 2 Azidomethyl Oxirane Reactivity

Computational Studies on Reaction Pathways and Intermediates

While specific computational studies exclusively focused on (2S)-2-(azidomethyl)oxirane are not extensively documented in publicly accessible literature, significant insights can be drawn from theoretical investigations into related chiral epoxides, particularly concerning the mechanism of azidolysis (ring-opening by an azide (B81097) nucleophile).

Density Functional Theory (DFT) has been employed to study the reaction mechanism of the ring-opening of chiral epoxides like (R)-styrene oxide with azide (N₃⁻) nucleophiles. nih.gov These studies reveal that such reactions typically proceed in a single concerted step, analogous to an SN2 mechanism. nih.gov In enzyme-catalyzed reactions, specific amino acid residues, such as a tyrosine acting as a general acid, are shown to protonate the epoxide oxygen, facilitating the nucleophilic attack. nih.gov The transition state involves the simultaneous breaking of the C-O bond of the epoxide and the formation of the C-N₃ bond.

For a non-enzymatic reaction of this compound, the pathway would involve the direct backside attack of the azide nucleophile on one of the epoxide carbons. The transition state geometry would feature a pentacoordinate carbon atom, leading to inversion of stereochemistry at the site of attack. DFT calculations on similar systems help in determining the activation energies for attack at the two different epoxide carbons (C2 and C3), thereby predicting the regioselectivity of the reaction. nih.gov

Computational models can also elucidate the structure of key intermediates. For instance, under acidic conditions, the reaction pathway is initiated by the protonation of the epoxide oxygen, forming a highly reactive oxonium ion intermediate. smolecule.com Theoretical calculations can model the structure and stability of this intermediate and the subsequent transition states for nucleophilic attack, explaining the observed changes in regioselectivity compared to basic or neutral conditions.

Table 1: Calculated Parameters for Epoxide Ring-Opening (Hypothetical Data Based on Analogous Systems)

Stereochemical Control and Induction Mechanisms

The (S)-configuration at the C2 carbon of this compound is a critical feature that allows for significant stereochemical control in its reactions. This is an example of internal asymmetric induction, where a pre-existing chiral center in the substrate dictates the stereochemical outcome of a reaction at a different site within the molecule.

The primary reaction pathway for this compound is the nucleophilic ring-opening of the epoxide. This reaction almost invariably proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism. A key characteristic of the SN2 reaction is the backside attack of the nucleophile relative to the leaving group. In the case of an epoxide, the "leaving group" is the epoxide oxygen, which remains bonded to the other carbon. The nucleophile attacks one of the carbon atoms of the ring from the side opposite to the C-O bond.

This backside attack results in a predictable stereochemical outcome: inversion of configuration at the carbon atom that is attacked.

If a nucleophile attacks the unsubstituted C3 carbon, a new chiral center is formed. The inherent chirality of the C2 center influences the facial selectivity of this attack, leading to the preferential formation of one diastereomer over the other.

If a nucleophile attacks the substituted C2 carbon, the original stereocenter is inverted, leading to a product with an (R)-configuration at that carbon.

Because this compound is an enantiomerically pure starting material (a product of the "chiral pool"), it can be used to synthesize other enantiomerically pure compounds. The stereochemical information embedded in the oxirane is directly transferred to the product, making it a valuable chiral building block in asymmetric synthesis. masterorganicchemistry.com

Vii. Future Research Directions Involving 2s 2 Azidomethyl Oxirane

Exploration of Novel Catalyst Systems for Transformations

The dual functionality of (2S)-2-(azidomethyl)oxirane allows it to participate in a variety of catalytic reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Future research is poised to move beyond the conventional copper catalysts to unlock new reactivity and applications.

A significant future direction is the development of alternative catalysts for the azide-alkyne cycloaddition. While copper is highly efficient, its potential cytotoxicity can be a limitation in biological applications. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) presents a compelling alternative, as it regioselectively yields 1,5-disubstituted 1,2,3-triazoles, complementing the 1,4-disubstituted products of CuAAC. organic-chemistry.orgacs.orgorganic-chemistry.orgwikipedia.orgacs.org Future work could focus on designing more active and versatile ruthenium catalysts, including those based on pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes, which are effective for reactions with both terminal and internal alkynes. acs.orgorganic-chemistry.orgwikipedia.org

Furthermore, the exploration of photocatalytic systems represents a frontier in activating the azide (B81097) group. Visible-light-driven photocatalysis, potentially using ruthenium or iridium complexes, could generate reactive nitrene intermediates from the azide moiety under exceptionally mild conditions. nih.gov This approach avoids the high-energy UV light typically required for azide photolysis, which can cause substrate degradation. nih.gov Research into heterogeneous photocatalysts, such as palladium-decorated titanium dioxide, could also allow for the generation of nitrenes in the UVA region while simplifying catalyst separation and reuse. rsc.org

Another area for catalyst development involves the regioselective ring-opening of the oxirane. While this reaction is well-established, future research could target the discovery of novel catalysts that offer unprecedented control over which carbon atom of the epoxide is attacked by a nucleophile. This would enable the synthesis of complex chiral molecules with high precision, expanding the utility of this compound as a chiral building block.

| Catalyst Type | Transformation | Potential Advantages |

| Ruthenium Complexes (e.g., [Cp*RuCl]) | Azide-Alkyne Cycloaddition (RuAAC) | Forms 1,5-triazole regioisomer, compatible with internal alkynes. organic-chemistry.orgacs.orgorganic-chemistry.orgwikipedia.orgacs.org |

| Visible-Light Photocatalysts (Ru/Ir) | Nitrene Formation from Azide | Uses low-energy visible light, minimizes side reactions and substrate degradation. nih.gov |

| Heterogeneous Photocatalysts (e.g., Pd-TiO2) | Nitrene Formation from Azide | Operates at longer wavelengths (UVA), allows for easy catalyst recovery. rsc.org |

| Novel Lewis/Brønsted Acids | Regioselective Epoxide Ring-Opening | Enhanced control over regioselectivity for synthesizing complex chiral molecules. |

Development of Green Chemistry Approaches in its Synthesis and Reactions

Future research will increasingly prioritize the development of environmentally benign methods for the synthesis and subsequent reactions of this compound. This aligns with the broader goals of green chemistry to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the primary targets for improvement is the synthesis of the compound itself. Current methods often rely on nucleophilic substitution reactions using potentially hazardous reagents like sodium azide and polar aprotic solvents such as dimethylformamide (DMF). solubilityofthings.comacsgcipr.orgchemistrysteps.comlibretexts.org Future investigations could explore:

Biocatalytic Synthesis : The use of enzymes, such as monooxygenases or epoxide hydrolases, offers a highly enantioselective and environmentally friendly alternative for producing chiral epoxides. nih.govresearchgate.net Research into engineering enzymes that can perform direct azidation or epoxidation on bio-based precursors could provide a sustainable manufacturing route. mdpi.com

Greener Solvents : Replacing conventional polar aprotic solvents is a key goal. acsgcipr.org Future studies could evaluate the efficacy of alternative solvents like ionic liquids, supercritical fluids, or bio-derived solvents (e.g., Cyrene) for the nucleophilic substitution step to improve the process's environmental footprint. gctlc.org

Continuous Flow Synthesis : The use of microreactor or continuous flow technology can significantly enhance the safety of handling organic azides, which are potentially explosive. rsc.orgorganic-chemistry.orgacs.orgsemanticscholar.orgresearchgate.net This approach offers superior control over reaction conditions, minimizes the volume of hazardous intermediates at any given time, and can lead to higher yields and purity. organic-chemistry.orgacs.org

Beyond its synthesis, green chemistry principles can be applied to its reactions. For instance, developing catalytic azide-alkyne cycloadditions that can be performed in water or other benign solvents would be a significant advancement. acs.org Similarly, exploring photocatalytic reactions that operate under ambient temperature and pressure using visible light reduces the energy demands and environmental impact of the transformations. researchgate.netrsc.org

Expansion of Applications in Material Science beyond Current Scope

While this compound is already utilized in material science, particularly for cross-linking applications, its full potential is yet to be realized. smolecule.com Future research is expected to broaden its applications into advanced functional materials.

A promising avenue is the creation of "smart" or responsive polymers. The azide and epoxide functionalities can be used as handles to introduce specific chemical triggers. For example, this compound could be incorporated as a monomer into block copolymers. The azide groups could then be "clicked" with molecules that respond to stimuli such as pH, light, or temperature, leading to materials that change their properties on demand. acs.org

Another area of expansion is in surface modification and functionalization. The "grafting to" or "grafting from" approaches can be used to tether polymers containing this compound units to various surfaces, including nanoparticles, medical implants, and electronic components. tandfonline.comsigmaaldrich.comresearchgate.netnih.gov The epoxide group can react with surface hydroxyls to form a covalent bond, while the azide provides a versatile point for subsequent functionalization via click chemistry. nanosoftpolymers.com This could be used to create surfaces with tailored properties like hydrophobicity, biocompatibility, or specific ligand-binding capabilities. For instance, grafting these functional polymers onto graphene nanoplatelets could lead to advanced composites with enhanced mechanical and chemical properties. mdpi.com

Q & A

Basic: What are the established protocols for synthesizing (2S)-2-(azidomethyl)oxirane derivatives using copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?

The CuAAC reaction is a robust method for functionalizing this compound. For example, azido chitin derivatives can be synthesized by treating chitin with this compound under ultrasound-assisted conditions. The reaction typically employs Cu(I) catalysts (e.g., CuBr) and a propargylic ester (e.g., N,N,N-trimethyl glycine ester) to form water-soluble triazole derivatives. Key parameters include solvent choice (aqueous or mixed solvents), reaction time (1–24 hours), and temperature (25–60°C). Optimization involves monitoring azide conversion via FT-IR or TLC .

Basic: Which spectroscopic techniques (e.g., NMR, HRMS) are critical for verifying the structural integrity and enantiomeric purity of this compound compounds?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming stereochemistry and regioselectivity. For instance, diastereomeric oxirane derivatives exhibit distinct splitting patterns in ¹H NMR, particularly for protons adjacent to the azidomethyl group .

- HRMS : High-resolution mass spectrometry validates molecular formulas and purity. For example, HRMS (ESI) of (2S)-2-(1R-(4-phenoxyphenylsulfonyl)ethyl)oxirane shows a calculated mass of 327.0662 Da, matching experimental data within 0.0017 Da error .

- Chiral HPLC : Enantiomeric excess (>90% ee) can be quantified using chiral stationary phases and polarimetric detection .

Advanced: How does the stereoelectronic environment of this compound dictate regioselectivity in nucleophilic epoxide ring-opening reactions?

The (2S) configuration induces steric and electronic biases that favor nucleophilic attack at specific carbons. For example:

- Steric Effects : Bulky nucleophiles (e.g., amines) preferentially attack the less hindered carbon (C-1) due to the azidomethyl group’s spatial orientation at C-2 .

- Electronic Effects : Electron-withdrawing azide groups polarize the oxirane ring, directing nucleophiles to the more electrophilic C-2 in polar solvents. This is confirmed by DFT calculations and kinetic studies .

Controlled experiments with isotopic labeling (e.g., ¹⁸O) or Hammett plots can further elucidate these effects .

Advanced: What experimental approaches are recommended to study the enzymatic hydrolysis of this compound by epoxide hydrolases, and how can inversion of configuration be monitored?

- Enzyme Assays : Purified epoxide hydrolases (e.g., soybean-derived) are incubated with this compound in buffered solutions (pH 7–9). Progress is tracked via HPLC or GC to detect diol products .

- Stereochemical Analysis : Chiral LC-MS or polarimetry identifies configuration inversion. For example, hydrolase-catalyzed water addition to cis-epoxides yields threo-diols with inverted stereochemistry at the attacked carbon .

- Kinetic Isotope Effects (KIE) : Deuterium-labeled substrates reveal rate-determining steps in the enzymatic mechanism .

Advanced: In multi-step syntheses involving this compound, how can competing reaction pathways (e.g., 1:1 vs. 1:2 reagent ratios) be controlled to favor desired products?

- Stoichiometric Control : Using a 1:1 amine-to-epoxide ratio minimizes oligomerization. For example, reactions with bicyclic amines produce 1:1 adducts (amino alcohols) exclusively when stoichiometry is tightly regulated .

- Steric Modulation : Bulky substituents on the amine (e.g., aryl groups) reduce secondary reactions by hindering 1:2 adduct formation. Computational modeling (e.g., activation barrier calculations) predicts steric thresholds .

- Solvent Effects : Non-polar solvents (e.g., toluene) favor 1:1 products by reducing nucleophile mobility, whereas polar aprotic solvents (e.g., DMF) may promote 1:2 pathways .

Advanced: What strategies are effective for resolving diastereomeric mixtures arising from this compound derivatives, and how is chiral chromatography or kinetic resolution applied?

- Chiral Chromatography : Use of polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol eluents separates diastereomers based on hydrogen bonding and π-π interactions. Retention times correlate with substituent polarity .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer. For instance, Candida antarctica lipase B preferentially cleaves (2R) isomers, enriching the (2S) form in the unreacted fraction .

- Crystallization-Induced Diastereomer Transformation : Seeding with enantiopure crystals enriches desired isomers via differential solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.